(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chiral compound that plays a significant role in medicinal chemistry. Its structure consists of a pyrrolidine ring with a pyridin-4-ylmethyl substituent, making it a valuable intermediate in the synthesis of various biologically active molecules. The compound is primarily utilized in research and development for its potential therapeutic applications, particularly in treating neurological disorders and as a ligand in biological studies.
This compound is synthesized from commercially available starting materials, including derivatives of pyridine and pyrrolidine. The synthesis typically involves several steps, including nucleophilic substitution reactions and chiral resolution techniques to obtain the desired enantiomer.
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can be classified as an organic compound with both amine and pyridine functionalities. It is categorized under heterocyclic compounds due to the presence of nitrogen atoms within its ring structures.
The synthesis of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride generally follows these steps:
In industrial applications, the synthesis may be scaled up using continuous flow chemistry techniques to enhance efficiency and control over reaction conditions. Automated platforms are often employed for high-throughput production, ensuring consistent quality through advanced purification methods such as crystallization and chromatography.
The molecular structure of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride features:
The compound's molecular formula can be expressed as with a molecular weight of approximately 296.63 g/mol. The presence of three hydrochloride groups indicates that it exists primarily in its salt form when isolated.
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride can participate in several chemical reactions:
Common reagents used for these reactions include:
The major products resulting from these reactions include N-oxides, substituted amines, and modified pyridine derivatives.
The mechanism of action for (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. Through binding interactions, the compound can modulate the activity of these targets, leading to alterations in cellular pathways and physiological responses. This mechanism underlies its potential therapeutic effects in various medical applications.
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride typically appears as a white crystalline solid. Its solubility properties allow it to dissolve in polar solvents like water due to the presence of multiple hydrochloride groups.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged heat. Its reactivity profile is characterized by its ability to undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.
(S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride has numerous applications across various fields:
Chiral amines represent a cornerstone of modern drug design, particularly in the development of therapeutics targeting the central nervous system, infectious diseases, and metabolic disorders. The (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride exemplifies this class, featuring a stereogenic center that dictates its three-dimensional orientation and biological interactions. The pyrrolidine scaffold provides conformational rigidity, while the pyridylmethyl substituent enhances water solubility and offers a hydrogen-bond acceptor site. This combination creates a versatile pharmacophore capable of high-affinity binding to biological targets.
The compound's chirality is paramount: enantiomers exhibit distinct pharmacodynamic profiles. For instance, the (S)-enantiomer may demonstrate superior receptor complementarity compared to its (R)-counterpart in specific therapeutic targets. Such stereoselectivity is exploited in medicinal chemistry to optimize drug efficacy and minimize off-target effects. The presence of the trihydrochloride salt further improves physicochemical properties, enhancing crystallinity and stability for synthetic handling and formulation [8].
Table 1: Significance of Key Functional Groups in (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine Trihydrochloride
Structural Element | Role in Drug Design | Biological Consequence |
---|---|---|
(S)-Pyrrolidin-3-amine Core | Confers rigidity and basic nitrogen for salt formation | Enhanced receptor binding; improved pharmacokinetics |
Pyridin-4-ylmethyl Group | Provides hydrogen-bond acceptor; enhances solubility | Target interaction specificity; favorable ADME properties |
Stereogenic Center (C3) | Determines three-dimensional orientation of pharmacophore | Enantioselective target engagement; reduced side effects |
Trihydrochloride Salt | Improves crystallinity and stability | Facilitated synthesis and purification; prolonged shelf-life |
The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its base structure is designated as (S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine, with the stereodescriptor "(S)" explicitly denoting the absolute configuration at the C3 position of the pyrrolidine ring. The salt form is fully described as trihydrochloride, indicating protonation of the pyrrolidine nitrogen, the pyridine nitrogen, and the primary amine group.
The molecular formula C₁₀H₁₈Cl₃N₃ (molecular weight: 286.63 g/mol) encompasses the protonated state, distinguishing it from the free base (C₁₀H₁₅N₃, molecular weight: 177.25 g/mol) [1] [2] . The stereochemistry is unambiguously defined using the Cahn-Ingold-Prelog priority rules: the C3 carbon bears the amine group (priority 1), the carbon adjacent to the pyrrolidine nitrogen (priority 2), the methylene group (priority 3), and the hydrogen (priority 4). The (S) configuration indicates a counter-clockwise arrangement of these groups when viewed from the perspective of the lowest-priority substituent.
Table 2: Nomenclature and Structural Identifiers
Nomenclature System | Identifier |
---|---|
IUPAC Name | (3S)-1-[(pyridin-4-yl)methyl]pyrrolidin-3-amine; trihydrochloride |
CAS Registry Number | 1349702-35-7 (Enantiomer specified) / 75993996 (Unspecified stereochemistry, salt form) |
Canonical SMILES | Cl.Cl.Cl.N[C@@H]1CN(CC2=CC=NC=C2)CC1 |
InChIKey | PEJZIUXPHGUIFL-UHFFFAOYSA-N (Racemic) / PEJZIUXPHGUIFL-FYBBWCNBSA-N (R-enantiomer)* |
Molecular Formula | C₁₀H₁₈Cl₃N₃ |
*The (S)-enantiomer shares the same connectivity but opposite stereodescriptor compared to the documented (R)-enantiomer InChIKey [5].
The emergence of (S)-1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine trihydrochloride is rooted in the exploration of nicotine derivatives and neuronal receptor modulators. Early pharmacological studies identified the pyrrolidine scaffold bearing basic nitrogen atoms as a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs) and monoamine transporters. The deliberate introduction of chirality during synthesis became a strategic focus in the late 2000s, driven by advances in asymmetric catalysis and chiral separation technologies.
The compound gained prominence as a key synthetic intermediate following patent disclosures around 2010-2012, where derivatives demonstrated promising activity in neurological assays. Its commercial availability as a building block (e.g., catalog EVT-3046822) accelerated research into structurally related candidates for cognitive disorders and depression [8]. The trihydrochloride salt form emerged as the standard for research due to its superior handling characteristics and stability under ambient conditions compared to hygroscopic free bases or unstable crystalline forms of other salts.
Synthetic methodologies evolved significantly alongside its application history. Early routes relied on classical resolution of racemic mixtures, but modern approaches leverage enantioselective hydrogenation or enzymatic amination for more efficient (S)-enantiomer production. Industrial-scale synthesis now employs continuous flow reactors and automated purification systems to achieve high enantiomeric excess (>99% ee), meeting the stringent demands of pharmaceutical development .
Structural Representation:
NH₂ │ * / \ H₂N-C N-CH₂- -Pyridine (4-yl) || │ CH₂-CH₂ (S)-Configuration at *
(Pyridine ring shown abbreviated; Trihydrochloride salt not depicted)Adapted from stereochemical representations in PubChem and Evitachem [1]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1